N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a pyrido[2,1-c][1,2,4]triazin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrido[2,1-c][1,2,4]triazin-3-yl moiety can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the pyrido[2,1-c][1,2,4]triazin-3-yl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares a similar amide linkage but has an indole group instead of the pyrido[2,1-c][1,2,4]triazin-3-yl moiety.
4-Hydroxy-2-quinolones: Similar in having a hydroxyphenyl group but differ in the heterocyclic structure.
Pyrimido[1,2-a]benzimidazoles: Contains a similar fused heterocyclic system but with different substituents.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to its combination of a hydroxyphenyl group and a pyrido[2,1-c][1,2,4]triazin-3-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H18N4O3/c23-14-6-4-13(5-7-14)10-11-19-17(24)9-8-15-18(25)22-12-2-1-3-16(22)21-20-15/h1-7,12,23H,8-11H2,(H,19,24) |
InChI Key |
LSTMIYCSNUEPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.